Cas no 13678-67-6 (2-(Furan-2-ylmethylsulfanylmethyl)furan)
2-(Furan-2-ylmethylsulfanylmethyl)furan Chemical and Physical Properties
Names and Identifiers
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- Difurfuryl sulfide
- 2,2'-(thiodimethylene)-difuran
- 2,2'-Thiodimethylenedifurane
- Difurfural Sulfide
- 2-(furan-2-ylmethylsulfanylmethyl)furan
- 2,2'-(Thiodimethylene)difuran
- Furfuryl Sulfide
- FEMA 3238
- FURFURYLDISULPHIDE
- Twofurfurylsulfide
- DIFURFURYL SULPHIDE
- di-2-furfuryl sulfide
- FURFURYL SULFIDE 98%
- Difurfurylsulfide,96%
- Difurfurylsulfide
- 2-(Furan-2-ylmethylsulfanylmethyl)furan
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- MDL: MFCD00010081
- Inchi: 1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2
- InChI Key: UYLKDZXJEKFFHJ-UHFFFAOYSA-N
- SMILES: C1=COC(=C1)CSCC2=CC=CO2
- BRN: 1371700
Computed Properties
- Exact Mass: 194.04000
- Monoisotopic Mass: 194.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 51.6A^2
Experimental Properties
- Color/Form: Yellowish brown odorous solid
- Density: 139
- Melting Point: 29-34 °C (lit.)
- Boiling Point: 143°C/14mmHg(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.556(lit.)
- PSA: 51.58000
- LogP: 3.30600
- Sensitiveness: Sensitive to air, sensitive to heat
- FEMA: 3238
- Solubility: Insoluble in water, soluble in organic solvents.
2-(Furan-2-ylmethylsulfanylmethyl)furan Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S37/39-S24/25
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Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
2-(Furan-2-ylmethylsulfanylmethyl)furan Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(Furan-2-ylmethylsulfanylmethyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806585-500g |
Difurfuryl sulfide |
13678-67-6 | 98% | 500g |
2,003.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W323802-SAMPLE |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | ≥98% | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W323802-25G |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 25g |
¥1003.86 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W323802-100G |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 100g |
¥2170.1 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W323802-1KG |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | ≥98% | 1KG |
16354.26 | 2021-05-17 | |
| Chemenu | CM195919-500g |
2,2'-(thiodimethylene)-difuran |
13678-67-6 | 95% | 500g |
$468 | 2021-08-05 | |
| TRC | B414348-50mg |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B414348-100mg |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B414348-500mg |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 500mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012273-25g |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 98% | 25g |
¥79 | 2024-05-25 |
2-(Furan-2-ylmethylsulfanylmethyl)furan Suppliers
2-(Furan-2-ylmethylsulfanylmethyl)furan Related Literature
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Carla Vilela,Letizia Cruciani,Armando J. D. Silvestre,Alessandro Gandini RSC Adv. 2012 2 2966
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Pengfei Zhang,Yong Wang,Haoran Li,Markus Antonietti Green Chem. 2012 14 1904
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Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
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4. Simple synthesis of furfuryl sulfides via extrusion of COS from the xanthates and its mechanistic aspectsMasashi Eto,Mituhiro Nishimoto,Toshihiro Uemura,Takuzo Hisano,Kazunobu Harano J. Chem. Soc. Perkin Trans. 2 1995 1155
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5. One-pot access to benzosulfolenes (1,3-dihydrobenzo[c]thiophene S,S-dioxides)via allenyl furfuryl (2-furylmethyl) sulfone intramolecular cycloaddition strategyKen Kanematsu,Isao Kinoyama J. Chem. Soc. Chem. Commun. 1992 735
Additional information on 2-(Furan-2-ylmethylsulfanylmethyl)furan
Introduction to 2-(Furan-2-ylmethylsulfanylmethyl)furan (CAS No. 13678-67-6) and Its Emerging Applications in Chemical Biology
2-(Furan-2-ylmethylsulfanylmethyl)furan, identified by the Chemical Abstracts Service registry number 13678-67-6, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This heterocyclic sulfide derivative combines the electron-deficient nature of the furan ring with the nucleophilic potential of the thioether moiety, making it a versatile scaffold for medicinal chemistry investigations. The compound’s molecular architecture suggests potential interactions with biological targets, particularly those involving sulfur-containing residues, which are prevalent in enzymes and signaling proteins.
The furan-2-ylmethylsulfanylmethyl substituent in this molecule is a key feature that distinguishes it from other furan-based derivatives. This structural motif has been increasingly explored in recent years for its ability to modulate enzyme activity and cellular processes. For instance, studies have demonstrated that sulfur-containing heterocycles can act as potent inhibitors of proteases and oxidoreductases, which are critical in various pathological conditions such as inflammation and cancer. The presence of a secondary amine-like functionality in 2-(Furan-2-ylmethylsulfanylmethyl)furan also opens up possibilities for further derivatization, enabling the creation of libraries of analogs with tailored biological activities.
Recent advancements in computational chemistry have facilitated the virtual screening of compounds like 13678-67-6, allowing researchers to predict their binding affinities and mechanistic interactions with biological targets. Molecular docking studies have revealed that this compound may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are implicated in metabolic disorders and neurodegenerative diseases. The furan ring’s ability to engage in π-stacking interactions further enhances its potential as a drug-like entity, providing a basis for designing molecules with improved solubility and bioavailability.
In the realm of drug discovery, 2-(Furan-2-ylmethylsulfanylmethyl)furan has been investigated as a precursor for synthesizing more complex pharmacophores. Its sulfide group serves as a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in medicinal chemistry to introduce aryl or vinyl groups into molecular frameworks. These modifications can fine-tune the electronic properties of the compound, influencing its binding mode and efficacy against biological targets.
The compound’s relevance extends beyond academic research; it has been explored in preclinical models for its potential therapeutic applications. Initial studies suggest that derivatives of 13678-67-6 may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, the structural similarity to known bioactive molecules has prompted investigations into its role as a lead compound for treating neurological disorders. The ability of furan-based sulfides to cross the blood-brain barrier makes them particularly attractive candidates for central nervous system (CNS) drug development.
The synthesis of 2-(Furan-2-ylmethylsulfanylmethyl)furan involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high yields and purity. Key synthetic strategies include nucleophilic substitution reactions on halogenated furans followed by thiolysis or oxidation steps to introduce the sulfide functionality. Advances in green chemistry have also been leveraged to develop more sustainable synthetic routes, minimizing waste and hazardous byproducts. These environmentally conscious approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
From a regulatory perspective, CAS No. 13678-67-6 does not fall under any restricted categories, making it an accessible compound for researchers worldwide. However, adherence to good laboratory practices (GLP) is essential when handling this substance to ensure safety and reproducibility of experimental results. The compound’s stability under various storage conditions has been well-documented, which is crucial for long-term projects involving multiple iterations of synthesis and characterization.
The future prospects of 2-(Furan-2-ylmethylsulfanylmethyl)furan are promising, with ongoing research focusing on expanding its chemical space through innovative synthetic methodologies. Techniques such as flow chemistry and biocatalysis are being explored to enhance production efficiency and scalability. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists are expected to yield novel insights into the compound’s mechanism of action and therapeutic potential.
In conclusion, 13678-67-6 represents a compelling example of how structural innovation can drive advancements in chemical biology. Its unique combination of pharmacophoric elements positions it as a valuable tool for developing new therapeutic agents targeting a wide range of diseases. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic science and industrial applications.
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